Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
説明
Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolo-pyrimidine derivative characterized by a fused bicyclic core with an ethoxyphenyl substituent at position 7 and a methyl group at position 3. This compound is synthesized via eco-friendly protocols using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. TMDP offers advantages such as low toxicity, high thermal stability, and recyclability, enabling yields of ~92% in ethanol/water (1:1 v/v) or molten-state conditions . Triazolo-pyrimidines are pharmacologically significant, with substituents dictating their biological and physicochemical properties.
特性
IUPAC Name |
ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-4-23-13-8-6-12(7-9-13)15-14(16(22)24-5-2)11(3)20-17-18-10-19-21(15)17/h6-10,15H,4-5H2,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MISDBENZKSIJKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC=NN23)C)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The compound Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class. This class of compounds has been found to act on various targets such as tubulin, LSD1, and CDK2. These targets play crucial roles in cell division, gene expression, and cell cycle regulation, respectively.
Mode of Action
For instance, when acting as tubulin inhibitors, they prevent microtubule formation, disrupting cell division. As LSD1 inhibitors, they can alter gene expression. And as CDK2 inhibitors, they can halt the cell cycle.
Biochemical Pathways
The compound’s interaction with its targets can affect various biochemical pathways. For example, inhibiting tubulin can disrupt the mitotic spindle assembly, leading to cell cycle arrest. Inhibiting LSD1 can lead to changes in histone methylation status, affecting gene expression. And inhibiting CDK2 can halt the cell cycle, preventing cell proliferation.
Result of Action
The result of the compound’s action can vary depending on the target. For instance, inhibiting tubulin can lead to cell cycle arrest and potentially cell death. Inhibiting LSD1 can lead to changes in gene expression, potentially altering cell function. And inhibiting CDK2 can prevent cell proliferation, which could be beneficial in conditions like cancer.
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the reaction medium can affect the rate of the Dimroth rearrangement, a chemical reaction involved in the synthesis of such compounds. Additionally, the presence of electron-withdrawing groups can facilitate the opening of the ring structure of the compound, potentially affecting its activity.
生物活性
Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines , which are known for their significant pharmacological properties. The molecular formula is , with a molecular weight of 373.44 g/mol.
Synthesis
Recent studies have highlighted efficient synthetic routes for triazolo[1,5-a]pyrimidine derivatives. For instance, one approach involves a one-pot three-component synthesis that allows for the rapid assembly of these compounds from readily available precursors . This method not only simplifies the synthesis process but also enhances yield and purity.
Antiviral Activity
Ethyl 7-(4-ethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has been evaluated for its antiviral properties. It demonstrates significant inhibition against various viruses by targeting viral replication mechanisms. For example, derivatives of triazolo[1,5-a]pyrimidines have shown promising results against influenza viruses with IC50 values indicating effective viral inhibition at non-toxic concentrations .
Antitumor Activity
This compound has also been investigated for its potential as an antitumor agent. Studies indicate that triazolo[1,5-a]pyrimidine derivatives exhibit antiproliferative effects against several cancer cell lines. In vitro assays have shown that certain derivatives possess IC50 values in the micromolar range against breast cancer cell lines (e.g., MDA-MB-231 and MCF-7), suggesting a viable pathway for further development in cancer therapeutics .
The biological activity of this compound is attributed to its ability to interfere with specific cellular pathways. For instance:
- Inhibition of Viral Replication : The compound disrupts the interaction between viral proteins essential for replication.
- Induction of Apoptosis : In cancer cells, it promotes apoptotic pathways leading to reduced cell viability.
Case Studies
Several case studies have documented the efficacy of triazolo[1,5-a]pyrimidines in clinical and preclinical settings:
- Influenza Virus Inhibition : A study reported the effectiveness of a related triazolo compound in reducing viral load in infected cell cultures by over 90% at optimal concentrations.
- Antitumor Efficacy : Another research highlighted a derivative's ability to inhibit tumor growth in xenograft models by inducing apoptosis and reducing proliferation markers.
Data Table: Biological Activity Summary
類似化合物との比較
Structural and Functional Modifications
Key analogues differ in substituents at positions 2, 5, and 7, influencing their reactivity, solubility, and bioactivity. Below is a comparative analysis:
Table 1: Comparative Properties of Triazolo-Pyrimidine Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
